3,5-ジピリジル-1H-1,2,4-トリアゾール

概要

説明

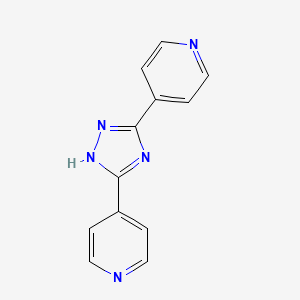

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” is a chemical compound with the molecular formula C12H9N5 . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .

Synthesis Analysis

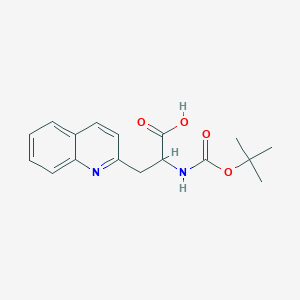

The synthesis of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” and similar compounds has been reported in various studies . These studies typically involve the reaction of specific precursors under controlled conditions. The resulting compounds are then characterized using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .Molecular Structure Analysis

The molecular structure of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” consists of a 1,2,4-triazole ring connected to two pyridine rings . The compound has a molecular weight of 223.23 Da .Physical And Chemical Properties Analysis

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” has a melting point of 286-289 °C and a predicted boiling point of 525.0±60.0 °C . It has a density of 1.303±0.06 g/cm3 and a pKa of 7.99±0.10 . The compound is predicted to have a vapor pressure of 0.0±1.4 mmHg at 25°C .科学的研究の応用

薬理学的用途

4,4’-(1H-1,2,4-トリアゾール-3,5-ジイル)ジピリジンなどのトリアゾール誘導体は、幅広い薬理学的活性を示しています。 これらは、抗菌性、抗ウイルス性、抗結核性、抗がん性、抗けいれん性、鎮痛性、抗酸化性、抗炎症性、および抗うつ性などの特性で知られています 。これらの化合物は、さまざまな酵素や受容体と相互作用し、高い有効性と最小限の副作用を備えた新薬の開発につながります。

農薬研究

農薬の分野では、トリアゾール誘導体は、成長調節剤や農薬としての可能性のために利用されています 。非共有結合を形成する能力により、植物の成長を制御し、作物を害虫や病気から保護するための適切な候補となります。

材料科学

トリアゾール化合物のユニークな構造的特徴により、新規高分子材料や超分子集合体の創出において、材料科学で利用できるようになります 。これらの材料は、電子機器、コーティング、接着剤など、さまざまな業界で応用されています。

有機触媒

トリアゾール誘導体は、有機触媒の分野でも重要です 。これらは、有機反応の触媒として作用し、高い精度と効率で複雑な分子の合成を促進することができます。

抗がん研究

トリアゾール誘導体の抗がん特性は、医薬品化学で特に注目されています。 これらは、さまざまな癌細胞株に対して抗増殖性とアポトーシス活性を示すことが判明しており、新規抗がん療法の開発において価値があります 。

抗ウイルスおよび抗菌研究

幅広いスペクトルの生物活性があるため、トリアゾール誘導体は抗ウイルス性と抗菌性の効果について広く研究されています。 これらは、感染症の治療に適用されており、創薬のための新たな道を提供しています 。

生体結合戦略

化学生物学では、トリアゾール誘導体が生体結合戦略で使用されています。 これらは、生体分子を結合させることができ、これは標的薬物送達システムや診断アッセイの開発にとって重要です 。

バイオセンサーの開発

化合物中のトリアゾール環の存在は、バイオセンサーの開発において有利です。 これらのセンサーは、臨床診断で、さまざまな生物学的マーカーを高感度かつ特異的に検出するために使用されます 。

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

将来の方向性

The future directions for “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” could involve further exploration of its properties and potential applications. For instance, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of new derivatives and study of their properties could also be a promising area of research .

特性

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGHTHKDNHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368692 | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4329-78-6 | |

| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

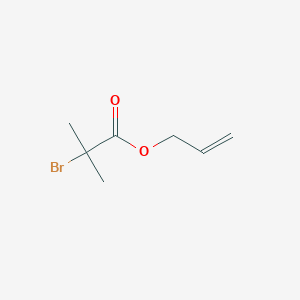

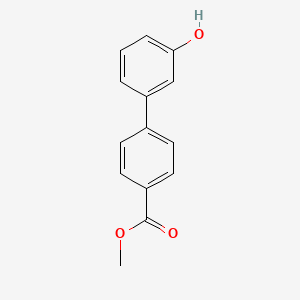

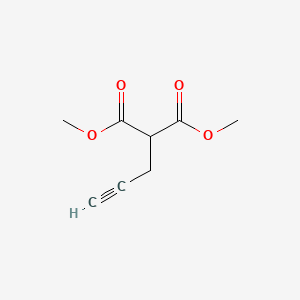

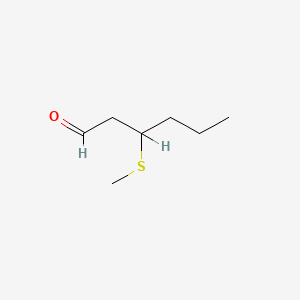

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine contribute to the unique properties observed in the metal-organic framework [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O?

A1: 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, abbreviated as Hbpt in this study, acts as a bridging ligand within the three-dimensional structure of the MOF . The Hbpt ligand coordinates to Fe(II) ions, forming the framework's backbone. This coordination, along with the presence of [Pt(CN)4] units as pillars, results in a porous structure. Importantly, the specific coordination environment around the Fe(II) centers, influenced by the Hbpt ligand, allows for the interesting magnetic behavior observed: a three-step spin-crossover phenomenon. This means the Fe(II) ions can transition between high-spin and low-spin states in a three-step process as a function of temperature.

Q2: What is the significance of observing a three-step spin-crossover behavior in this specific MOF?

A2: The reversible three-step spin-crossover behavior in [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O is significant for several reasons . First, multi-step spin-crossover materials are relatively rare, making this MOF intriguing from a fundamental materials science perspective. Second, the ability to switch between different spin states in a controlled manner has potential applications in molecular electronics and sensing. For example, such materials could be used to develop molecular switches or sensors that respond to external stimuli like temperature or pressure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)